2,4-Hexadienal is an organic compound characterized by its molecular formula . It is a straight-chain aldehyde with two double bonds located at the 2 and 4 positions, making it a member of the class of compounds known as unsaturated aldehydes. The compound exists primarily in the trans,trans configuration, although it can also present in cis,trans forms. 2,4-Hexadienal is notable for its direct-acting alkylating properties, which enable it to form DNA adducts both in vivo and in vitro, leading to potential mutagenic effects .
2,4-Hexadienal exhibits notable biological activity. It acts as a direct-acting alkylating agent, causing DNA strand breaks and glutathione depletion. Studies have shown that it induces mutations in bacterial strains and mouse lymphoma cells without metabolic activation . The compound has been linked to oxidative DNA damage due to its ability to deplete cellular antioxidants like glutathione .
Several methods exist for synthesizing 2,4-hexadienal:
2,4-Hexadienal has diverse applications across various industries:
Research has focused on the interactions of 2,4-hexadienal with biological systems and environmental factors. Studies indicate that exposure to this compound can lead to significant oxidative stress within cells due to glutathione depletion. Its mutagenic properties have been confirmed through various assays involving bacterial strains and mammalian cells . Additionally, atmospheric studies demonstrate how it interacts with key oxidants like hydroxyl radicals and nitrate radicals, influencing its environmental fate.
When comparing 2,4-hexadienal with similar compounds such as hexanal, trans-2-hexenal, and trans-3-hexenal, several distinctions arise:
Compound | Structure | Key Features |
---|---|---|
2,4-Hexadienal | C6H8O | Two double bonds; mutagenic properties |
Hexanal | C6H12O | Saturated aldehyde; less reactive |
Trans-2-Hexenal | C6H10O | One double bond; flavoring agent |
Trans-3-Hexenal | C6H10O | One double bond; used in fragrances |
The uniqueness of 2,4-hexadienal lies in its dual unsaturation and significant biological activity as an alkylating agent. Its reactivity profile makes it distinct from saturated aldehydes like hexanal and other unsaturated aldehydes that do not exhibit similar mutagenic effects.
Flammable;Acute Toxic;Irritant